N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound belonging to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and multiple methyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe methyl groups are then added via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine compounds .
Scientific Research Applications
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure but lacking the piperazine and methyl substitutions.
Piperazine derivatives: Compounds with similar piperazine moiety but different substituents on the pyrimidine ring.
Methylated pyrimidines: Compounds with varying degrees of methylation on the pyrimidine ring.
Uniqueness
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-10-17-15(18-11-12)22-5-7-23(8-6-22)16-19-13(2)9-14(20-16)21(3)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNBIEZSCNYCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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